molecular formula C30H58O4S B7771185 Dilauryl thiodipropionate CAS No. 31852-09-2

Dilauryl thiodipropionate

Cat. No.: B7771185
CAS No.: 31852-09-2
M. Wt: 514.8 g/mol
InChI Key: GHKOFFNLGXMVNJ-UHFFFAOYSA-N
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Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GHKOFFNLGXMVNJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O4S
Source PubChem
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DSSTOX Substance ID

DTXSID2026999
Record name Didodecyl 3,3'-sulfanediyldipropanoate
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Molecular Weight

514.8 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Record name Dilauryl thiodipropionate
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Record name Didodecyl thiobispropanoate
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Solubility

Soluble in most organic solvents
Record name DILAURYL THIODIPROPIONATE
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Density

0.975 at 25 °C (solid 25 °C)
Record name DILAURYL THIODIPROPIONATE
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg
Record name Dilauryl thiodipropionate
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Color/Form

White flakes

CAS No.

123-28-4, 31852-09-2
Record name Dilauryl thiodipropionate
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Record name Dilauryl thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester
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Record name Didodecyl thiodipropionate
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Record name DILAURYL THIODIPROPIONATE
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Record name DILAURYL THIODIPROPIONATE
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Melting Point

40 °C, 43 - 44 °C
Record name DILAURYL THIODIPROPIONATE
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Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,1-biphenyl-4,4'-zyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mono-di-nonylphenyl-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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